molecular formula C27H34N2O8 B12796368 Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate CAS No. 343822-31-1

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate

Cat. No.: B12796368
CAS No.: 343822-31-1
M. Wt: 514.6 g/mol
InChI Key: DYRLCHREYKGIFF-UHFFFAOYSA-N
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Description

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyranochromene family, which is characterized by a fused ring system containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyranochromene core, followed by the introduction of diethylaminoethyl groups. Common reagents used in these reactions include aldehydes, amines, and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The diethylaminoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or a lead compound in developing new drugs.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
  • Bis(2-(dimethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific diethylaminoethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

343822-31-1

Molecular Formula

C27H34N2O8

Molecular Weight

514.6 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate

InChI

InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3

InChI Key

DYRLCHREYKGIFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC

Origin of Product

United States

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